molecular formula C13H22Cl2N2O2 B3039536 2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine 2hcl CAS No. 1172916-46-9

2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine 2hcl

Cat. No. B3039536
CAS RN: 1172916-46-9
M. Wt: 309.2 g/mol
InChI Key: WPVKYGDKEXSIQL-UHFFFAOYSA-N
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Description

2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine 2HCl, also known as 4-O-methylhonokiol, is a synthetic compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is a derivative of honokiol, a natural product found in the bark of Magnolia trees. In

Scientific Research Applications

Pharmacological and Chemical Interest

  • Morpholine Derivatives : Morpholine, an aromatic organic heterocycle with a nitrogen and an oxygen atom, is foundational in the development of various compounds with significant pharmacological activities. Research has shown that morpholine derivatives exhibit a broad spectrum of pharmacological profiles, making them of keen interest in drug design and synthesis. This is particularly relevant for 2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine 2hcl, as it potentially shares these pharmacological properties due to its morpholine core. Additionally, the review highlights the importance of pyrans and their analogues, which hold a prime position due to their diverse applications across biochemical and pharmacological fields (Asif & Imran, 2019).

Chemical Synthesis and Medicinal Chemistry

  • Piperazine and Morpholine Analogues : The chemical synthesis and pharmaceutical applications of piperazine and morpholine analogues are areas of active investigation. These compounds, including structures similar to 2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine 2hcl, are known for their broad spectrum of pharmaceutical applications. Recent advancements in synthetic methodologies have facilitated the development of novel derivatives, showcasing their potent pharmacophoric activities and underscoring their significance in medicinal chemistry (Mohammed et al., 2015).

properties

IUPAC Name

2-(4-methoxyphenyl)-2-morpholin-4-ylethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.2ClH/c1-16-12-4-2-11(3-5-12)13(10-14)15-6-8-17-9-7-15;;/h2-5,13H,6-10,14H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPVKYGDKEXSIQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CN)N2CCOCC2.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Methoxyphenyl)-2-morpholin-4-ylethylamine 2hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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